molecular formula C11H11NO B3371441 3-Oxo-5-phenylpentanenitrile CAS No. 70102-85-1

3-Oxo-5-phenylpentanenitrile

Cat. No. B3371441
CAS RN: 70102-85-1
M. Wt: 173.21 g/mol
InChI Key: QKDNXNGQNGDWSD-UHFFFAOYSA-N
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Description

3-Oxo-5-phenylpentanenitrile is an organic compound with the molecular formula C11H11NO . It has a molecular weight of 173.21 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for 3-Oxo-5-phenylpentanenitrile is 1S/C11H11NO/c12-9-8-11(13)7-6-10-4-2-1-3-5-10/h1-5H,6-8H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

3-Oxo-5-phenylpentanenitrile is a powder . It has a melting point of 69-71 degrees Celsius .

Scientific Research Applications

Synthesis of Polyfunctional δ-Diketones

3-Oxo-5-phenylpentanenitrile can be used in the reaction with linear conjugated enynones, 1,5-diarylpent-2-en-4-yn-1-ones [Ar1C≡CCH=CHC(=O)Ar2], in the presence of sodium methoxide (MeONa) as a base in methanol (MeOH) at room temperature. This reaction affords polyfunctional δ-diketones as a product of regioselective Michael addition to the double carbon .

Preparation of Hydroxyethylene Dipeptide Isosteres

In the synthesis of hydroxyethylene dipeptide isosteres, which are used as key structures for the preparation of biologically active candidates with anti-HIV properties, 3-Oxo-5-phenylpentanenitrile is a very important intermediate .

Synthesis of (Z)-5-Amino-2-dibenzylamino-1-phenyl-6-(2-pyridyl)hex-4-en-3-one

The compound (Z)-5-Amino-2-dibenzylamino-1-phenyl-6-(2-pyridyl)hex-4-en-3-one, which is useful in various chemical reactions, can be prepared by the reaction of 4-dibenzylamino-3-oxo-5-phenylpentanenitrile with 2-methylpyridinylmagnesium chloride .

Safety and Hazards

The safety information for 3-Oxo-5-phenylpentanenitrile includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

3-oxo-5-phenylpentanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c12-9-8-11(13)7-6-10-4-2-1-3-5-10/h1-5H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDNXNGQNGDWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-5-phenylpentanenitrile

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of cyanoacetic acid (1.0 g, 11.8 mmol) in tetrahydrofuran (20 mL) was cooled to −78° C. and treated with 1.6 M n-butyl lithium in hexanes (14.7 mL, 23.5 mmol). The mixture was warmed to −20° C. over 2 hours, cooled to −78° C. and treated with 3-phenylpropionyl chloride (prepared by refluxing a solution of 3-phenylpropionic acid (1.0 g, 6.7 mmol) in thionyl chloride (4 mL) for 3 hours, evaporating and drying). The mixture was stirred at −78° C. for 1 hour and 20% hydrochloric acid added until the pH=3. The mixture was diluted with diethyl ether, washed with saturated sodium bicarbonate, and the organic layer separated and concentrated. The crude product was purified by flash chromatography on silica gel using 0-50% ethyl acetate/hexanes to provide the title compound. MS (ESI) m/e 191 (M+H+NH3).
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hexanes
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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